Vanillylmandelic acid

Vue d'ensemble

Description

L'acide vanillylmandélique est un intermédiaire chimique dans la synthèse des arômes artificiels de vanille et un métabolite final des catécholamines telles que l'adrénaline et la noradrénaline . Il se retrouve généralement dans l'urine et sert de biomarqueur pour diagnostiquer certaines conditions médicales .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L'acide vanillylmandélique peut être synthétisé par la condensation du gaïacol et de l'acide glyoxylique dans une solution aqueuse glacée . Cette réaction est la première étape d'un processus en deux étapes pratiqué par Rhodia depuis les années 1970 pour synthétiser la vanille artificielle .

Méthodes de production industrielle : En milieu industriel, l'acide vanillylmandélique est produit via des métabolites intermédiaires. Le processus implique l'utilisation de l'extraction en phase solide (SPE) et de la chromatographie liquide couplée à la spectrométrie de masse en tandem (LC-MS/MS) pour la mesure et l'analyse .

Analyse Des Réactions Chimiques

Types de réactions : L'acide vanillylmandélique subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution .

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.

Substitution : Des réactifs comme les halogènes et les agents alkylants sont souvent utilisés.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de vanilline, tandis que la réduction peut produire de l'alcool vanillique .

4. Applications de la recherche scientifique

L'acide vanillylmandélique a un large éventail d'applications dans la recherche scientifique :

5. Mécanisme d'action

L'acide vanillylmandélique exerce ses effets par le métabolisme des catécholamines. Il est produit comme un métabolite final de l'adrénaline et de la noradrénaline, qui sont des hormones libérées par les glandes surrénales en période de stress . Le composé est ensuite excrété dans l'urine, où il peut être mesuré pour évaluer l'activité des catécholamines .

Composés similaires :

Acide homovanillique : Un autre métabolite final des catécholamines, utilisé comme biomarqueur du métabolisme de la dopamine.

Métanéphrine : Un métabolite de l'adrénaline, utilisé dans les tests de diagnostic du phéochromocytome.

Normetanéphrine : Un métabolite de la noradrénaline, également utilisé dans les tests de diagnostic des tumeurs sécrétant des catécholamines.

Unicité : L'acide vanillylmandélique est unique en son rôle double d'intermédiaire chimique dans la synthèse des arômes artificiels de vanille et de biomarqueur du métabolisme des catécholamines . Sa capacité à remplir plusieurs fonctions dans différents domaines souligne sa polyvalence et son importance.

Applications De Recherche Scientifique

Vanillylmandelic acid has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various compounds, including artificial vanilla flavorings.

Medicine: this compound is used in diagnostic tests for conditions such as pheochromocytoma and neuroblastoma.

Industry: It is employed in the production of flavorings and fragrances.

Mécanisme D'action

Vanillylmandelic acid exerts its effects through the metabolism of catecholamines. It is produced as an end-stage metabolite of epinephrine and norepinephrine, which are hormones released by the adrenal glands during times of stress . The compound is then excreted in the urine, where it can be measured to assess catecholamine activity .

Comparaison Avec Des Composés Similaires

Homovanillic Acid: Another end-stage metabolite of catecholamines, used as a biomarker for dopamine metabolism.

Metanephrine: A metabolite of epinephrine, used in diagnostic tests for pheochromocytoma.

Normetanephrine: A metabolite of norepinephrine, also used in diagnostic tests for catecholamine-secreting tumors.

Uniqueness: Vanillylmandelic acid is unique in its dual role as both a chemical intermediate in the synthesis of artificial vanilla flavorings and a biomarker for catecholamine metabolism . Its ability to serve multiple functions in different fields highlights its versatility and importance.

Activité Biologique

Vanillylmandelic acid (VMA), also known as 4-hydroxy-3-methoxymandelic acid, is a significant metabolite of catecholamines, particularly epinephrine and norepinephrine. It plays a crucial role in various biological processes and clinical diagnostics, particularly concerning neuroendocrine tumors. This article delves into the biological activity of VMA, its synthesis, metabolic pathways, clinical significance, and relevant case studies.

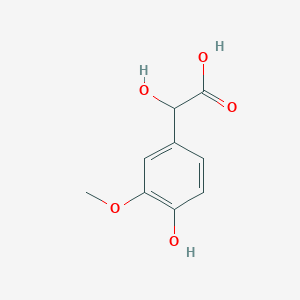

Chemical Structure and Synthesis

VMA is classified as a methoxyphenol, characterized by a methoxy group attached to a phenolic structure. It is synthesized through the metabolism of catecholamines in the body. The primary pathway involves the conversion of norepinephrine to normetanephrine, followed by further metabolism to VMA. This process is facilitated by enzymes such as catechol-O-methyltransferase (COMT) and aldehyde dehydrogenase .

Metabolic Pathways

The metabolic pathway for VMA can be summarized as follows:

- Norepinephrine → Normetanephrine (via COMT)

- Normetanephrine → this compound (via aldehyde dehydrogenase)

This pathway highlights VMA's role as an end product of catecholamine metabolism, which is critical for understanding its biological activity and clinical relevance.

Clinical Significance

VMA is primarily measured in urine as a diagnostic marker for several conditions:

- Neuroblastoma : Elevated levels of VMA are often associated with neuroblastoma in children. A study indicated that sensitivity for detecting neuroblastoma was 80.7% when measuring VMA levels .

- Pheochromocytoma : This adrenal gland tumor secretes catecholamines, leading to increased urinary VMA levels. Testing for VMA is a standard procedure in diagnosing this condition .

- Psychological Stress : Research has shown positive correlations between plasma levels of VMA and psychological stress responses, suggesting its utility as a biomarker for stress-related disorders .

Diagnostic Testing

The VMA test involves collecting urine over 24 hours to measure the concentration of this compound. Elevated levels can indicate underlying pathologies related to catecholamine secretion.

| Condition | Urinary VMA Levels |

|---|---|

| Neuroblastoma | Elevated |

| Pheochromocytoma | Significantly elevated |

| Normal physiological state | Within normal range |

Case Studies

- Neuroblastoma Diagnosis : A cohort study involving 114 neuroblastoma patients found that high urinary VMA levels correlated with favorable biological features and better prognosis. The study emphasized the importance of monitoring VMA levels in treatment response .

- Psychological Stress Response : In a longitudinal study involving athletes, plasma levels of VMA were monitored during stressful competitions. Results indicated significant increases in VMA correlating with psychological stress responses, reinforcing its role as a potential biomarker for stress .

- Pheochromocytoma Identification : A clinical case highlighted a patient with elevated plasma metanephrines and urinary VMA levels, leading to the diagnosis of pheochromocytoma after imaging confirmed the presence of an adrenal mass .

Research Findings

Recent research has focused on improving detection methods for VMA and its metabolites:

- A voltammetric detection method was developed using modified electrodes to enhance sensitivity for detecting VMA alongside homovanillic acid (HVA). This method demonstrated effective detection limits and could facilitate quicker diagnoses in clinical settings .

- Studies have also explored the relationship between VMA levels and various neurobehavioral conditions, indicating that monitoring these metabolites could provide insight into central nervous system disorders .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying VMA in biological samples, and how are they validated?

The most widely used method is high-performance liquid chromatography (HPLC) coupled with electrochemical detection (ECD). Key steps include:

- Sample Preparation : Acid hydrolysis of urine to free conjugated VMA, followed by extraction using cation-exchange columns to remove interfering substances .

- Chromatographic Conditions : Reversed-phase C18 columns with isocratic elution (e.g., mobile phase: 0.1 M sodium acetate buffer, pH 3.0, with 5-10% methanol). Detection is performed electrochemically at +0.45 V for VMA and homovanillic acid (HVA) .

- Validation Metrics : Intra-day CV <2.36%, inter-day CV <2.72%, linearity (r >0.997), and recovery rates of 95–105% for spiked samples. Detection limits are typically <0.1 mg/L .

Q. How is VMA clinically correlated with neuroendocrine tumors, and what statistical approaches are used to establish diagnostic thresholds?

Elevated urinary VMA levels (>7 mg/day in adults) are biomarkers for pheochromocytoma and neuroblastoma. Studies use receiver operating characteristic (ROC) curves to determine cutoff values. For example, in neuroblastoma, a VMA:HVA ratio >1.5 has 89% sensitivity and 75% specificity . Statistical packages like SPSS are employed for unpaired t-tests and regression analysis, with p<0.05 considered significant .

Q. What are the primary metabolic pathways of VMA, and how do isotopic labeling studies enhance their understanding?

VMA is the end metabolite of epinephrine and norepinephrine via catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). Deuterium-labeled VMA (e.g., VMA-d3 ethyl ester) is used as an internal standard in mass spectrometry to correct for matrix effects and ionization efficiency. This improves quantification accuracy in urine and serum .

Advanced Research Questions

Q. How can HPLC methods be optimized to resolve co-eluting metabolites like VMA and HVA in complex matrices?

Advanced approaches include:

- Column Chemistry : Using mixed-mode cation-exchange columns (e.g., Supelco LC-18-DB) to separate creatinine from VMA/HVA in a single run .

- Mobile Phase Adjustments : Incorporating ion-pairing agents (e.g., octanesulfonic acid) to improve peak symmetry.

- Electrochemical Detection : Multi-electrode configurations (e.g., guard cells at +0.12 V and working electrodes at +0.45 V) to reduce baseline noise . Method comparison studies use Passing-Bablok regression to evaluate agreement with reference techniques .

Q. What are the challenges in designing case-control studies to assess VMA's role in psychiatric disorders like generalized anxiety disorder (GAD)?

Key considerations include:

- Confounding Variables : Controlling for diet (e.g., vanillin-rich foods), medications (e.g., MAO inhibitors), and renal function, which alter VMA excretion .

- Sample Collection : Standardized 24-hour urine protocols with preservatives (e.g., HCl) to prevent degradation. Studies report mean VMA levels of 15.39±1.59 mg/day in GAD patients vs. 7.16±0.63 mg/day in controls (p=0.001) .

- Power Analysis : Larger cohorts (n>100) are required to address heterogeneity in anxiety subtypes .

Q. How do novel mass spectrometry (MS) techniques improve VMA quantification compared to traditional methods?

Ultra-performance liquid chromatography-tandem MS (UPLC-MS/MS) offers:

- Enhanced Sensitivity : Limits of detection (LOD) as low as 0.05 ng/mL, enabling analysis in low-volume pediatric samples .

- Multiplexing : Simultaneous measurement of VMA, HVA, and 5-hydroxyindoleacetic acid (5-HIAA) in a 6-minute run .

- Minimal Sample Prep : "Dilute-and-shoot" protocols bypass solid-phase extraction, reducing processing time by 50% .

Q. What mechanistic insights have been gained from studying VMA's antioxidant properties?

Experimental and theoretical studies (e.g., DPPH radical scavenging assays) show VMA's antioxidant activity (IC50 = 33 μM) arises from its phenolic hydroxyl and carboxylate groups. Density functional theory (DFT) calculations reveal that the carboxylate anion form has higher radical-neutralizing capacity due to improved electron-donating ability .

Q. How do electrochemical sensors address selectivity issues in differentiating VMA from structurally similar metabolites?

Edge-plane pyrolytic graphite electrodes modified with carbon nanotubes enhance voltammetric resolution. VMA undergoes decarboxylation at +0.6 V (vs. Ag/AgCl), producing vanillin, which is further oxidized at +0.9 V. Differential pulse voltammetry achieves a LOD of 1.0 μM, suitable for clinical samples .

Q. Methodological Considerations

- Data Normalization : Urinary VMA levels must be normalized to creatinine to account for dilution effects. Gas chromatography-MS with stable isotope dilution is the gold standard for this .

- Interference Studies : Common interferents (e.g., ascorbic acid, acetaminophen) show <0.1% cross-reactivity in well-validated assays .

Propriétés

IUPAC Name |

2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O5/c1-14-7-4-5(2-3-6(7)10)8(11)9(12)13/h2-4,8,10-11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGQCWMIAEPEHNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(C(=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861583 | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow powder; Sweet vanilla aroma | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Sparingly soluble in water, Sparingly soluble (in ethanol) | |

| Record name | Hydroxy(4-hydroxy-3-methoxyphenyl)acetic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1998/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

55-10-7 | |

| Record name | Vanillylmandelic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vanilmandelic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneacetic acid, .alpha.,4-dihydroxy-3-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vanillylmandelic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-3-methoxymandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Vanillylmandelic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0DQI268449 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.